N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-5-isoxazolecarboxamide
Overview
Description
N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-5-isoxazolecarboxamide, also known as A-84, is a synthetic compound that belongs to the isoxazolecarboxamide family. It has been studied for its potential applications in scientific research due to its unique chemical properties.
Mechanism of Action
The exact mechanism of action of N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-5-isoxazolecarboxamide is not fully understood. However, it is believed to act as a modulator of the endocannabinoid system by inhibiting the breakdown of endocannabinoids such as anandamide. This leads to an increase in endocannabinoid levels, which can result in anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects in animal models. It has also been shown to have anticonvulsant properties and may have potential use in the treatment of neurological disorders. Additionally, it has been shown to have a low toxicity profile and is well-tolerated in animal models.
Advantages and Limitations for Lab Experiments
One advantage of N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-5-isoxazolecarboxamide is its unique chemical properties, which make it a useful tool compound in the study of the endocannabinoid system. It has also been shown to have a low toxicity profile, which makes it a safe compound to use in animal studies. However, one limitation is that its exact mechanism of action is not fully understood, which makes it difficult to interpret study results.
Future Directions
There are several potential future directions for the study of N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-5-isoxazolecarboxamide. One direction is to further investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of pain and inflammation in humans. Additionally, further research is needed to fully understand its mechanism of action and potential interactions with other compounds.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-5-isoxazolecarboxamide has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been used as a tool compound in the study of the endocannabinoid system and its role in pain modulation.
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-23-14-6-4-5-12(9-14)15-11-18(26-21-15)19(22)20-13-7-8-16(24-2)17(10-13)25-3/h4-11H,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBCXZOSKBAQMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=NO2)C3=CC(=CC=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.